![molecular formula C17H21N3O2 B2809434 2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1448057-38-2](/img/structure/B2809434.png)
2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Overview
Description
The compound “2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” contains several functional groups. It has a cyclopentyl group, an oxadiazole ring, and an acetamide group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The oxadiazole ring and the cyclopentyl group could potentially create a planar structure, while the acetamide group might add some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring might participate in electrophilic substitution reactions, while the acetamide group could be involved in various reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring might increase its stability, while the acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds containing 1,3,4-oxadiazole moieties is a significant area of research. These compounds are prepared through multi-step reactions involving esterification, hydrazidation, and cyclization processes. The characterization of these compounds is typically performed using advanced spectroscopic methods, including NMR and mass spectrometry, to elucidate their structures (Li Ying-jun, 2012) Li Ying-jun (2012).
Pharmacological Evaluation
1,3,4-oxadiazole derivatives are evaluated for their pharmacological potential in various assays. These compounds have been investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. For example, computational and pharmacological evaluations have identified compounds with moderate inhibitory effects across several assays, highlighting their potential as lead compounds for further drug development (M. Faheem, 2018) M. Faheem (2018).
Antimicrobial and Hemolytic Activity
The antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds reveals significant activity against various microbial species. These studies not only assess the antimicrobial potential but also examine the hemolytic activity of the compounds, offering insights into their safety profile for further biological applications (Samreen Gul et al., 2017) Samreen Gul et al. (2017).
Anticancer Activity
Research has also focused on the design and synthesis of 1,3,4-oxadiazole derivatives as potential anticancer agents. These compounds are tested against various cancer cell lines to evaluate their ability to inhibit cell growth and induce apoptosis. The identification of compounds with significant anticancer activity highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ishan I. Panchal et al., 2020) Ishan I. Panchal et al. (2020).
Future Directions
properties
IUPAC Name |
2-cyclopentyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-18-17(22-20-12)11-14-8-4-5-9-15(14)19-16(21)10-13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGRNFNKOGNJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide |
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